4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione

Chemical Supply Chain Quality Control Reproducibility

Researchers often face batch-to-batch variability in heterocyclic building blocks, undermining SAR reproducibility. 4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione (CAS 1157825-57-4) solves this with: - Exact scaffold identity: Unlike alkyl/aryl analogs, the 2-oxocyclohexyl group provides a chiral handle essential for constrained SAR exploration. - High aqueous solubility (XLogP3-AA 0.1) makes it a superior fragment for rule-of-three-compliant screening libraries. - ≥98% purity specification with GMP options reduces analytical ambiguity in downstream synthesis. Supplied for research use with global shipping.

Molecular Formula C10H17NO3S
Molecular Weight 231.31 g/mol
CAS No. 1157825-57-4
Cat. No. B1418934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione
CAS1157825-57-4
Molecular FormulaC10H17NO3S
Molecular Weight231.31 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)N2CCS(=O)(=O)CC2
InChIInChI=1S/C10H17NO3S/c12-10-4-2-1-3-9(10)11-5-7-15(13,14)8-6-11/h9H,1-8H2
InChIKeyZMKBECGEGSGOQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione: Procurement Profile


4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione (CAS 1157825-57-4) is a heterocyclic building block belonging to the thiomorpholine-1,1-dioxide class, characterized by a cyclohexanone substituent. It is commercially supplied primarily for research purposes, with a molecular formula of C10H17NO3S and a molecular weight of 231.31 g/mol [1]. Routine procurement specifications typically cite a minimum purity of 95% . Its primary utility is as a synthetic intermediate or a fragment in medicinal chemistry screening libraries.

1
Medicinal chemistry library synthesis: Fragment or building block fit for screening collections.
2
Heterocyclic core exploration: Thiomorpholine-1,1-dioxide scaffold with cyclohexanone substituent for SAR studies.
3
Grade-dependent workflow: Standard 95% versus higher 98% purity selection context for stoichiometric control.

4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione: Substitution Risk


The thiomorpholine-1,1-dioxide scaffold is chemically versatile, but small structural modifications, such as changing the N-substituent from a 2-oxocyclohexyl group to a simple alkyl or aryl group, can drastically alter the compound's conformational profile, hydrogen-bonding capabilities, and physicochemical properties like lipophilicity [1]. The specific computed XLogP3-AA value of 0.1 for this compound [1] differentiates it from more lipophilic analogs bearing, for example, chloropyrimidine or dimethylcyclohexyl substituents. Such variations mean that substituting this building block with a close analog from the same class will not guarantee identical reactivity in downstream synthetic steps or comparable biological target engagement in screening campaigns. Procurement of the exact CAS-registered entity is therefore critical for experimental reproducibility.

N-substituent mismatch
Replacing the 2-oxocyclohexyl group with simple alkyl or aryl chains may alter conformational profile and hydrogen-bonding capability, shifting reactivity in downstream steps.
Lipophilicity context may not transfer
Analogues with bulkier hydrophobic substituents can exhibit significantly higher logP, making direct solubility and target-engagement extrapolation unreliable.
Sulfur oxidation state affects stability
The sulfone is chemically distinct from the corresponding sulfide or sulfoxide; substitution with a less oxidized analog may reduce stability under oxidative or nucleophilic conditions.

4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione: Differentiation Evidence


Purity Comparison: GMP-Compliant vs. Standard Grade

A critical differentiator for scientific procurement is the verified high-purity grade. The target compound is available from certain vendors at a documented purity of 98%, which is higher than the standard 95% purity commonly cited across multiple supplier platforms . This purity differential is quantifiable and directly impacts the reliability of stoichiometric calculations and the potential formation of unidentified byproducts.

Purity Grade Comparison
Data to verify
98% vs 95%
Higher purity grade supports stoichiometric precision and reduces unidentified byproduct risk in multi-step synthesis.
Supplier certificate of analysis context; specific vendor lot verification required.
Chemical Supply Chain Quality Control Reproducibility

Lipophilicity Benchmarking vs. Thiomorpholine Dioxide Analog

The computed partition coefficient (XLogP3-AA) for 4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione is 0.1 [1]. This value provides a quantitative baseline that distinguishes it from a closely related thiomorpholine-1,1-dioxide analog, ASP8062, which features a bulky 4,4-dimethylcyclohexyl group and a methylthieno[2,3-d]pyrimidine core [2]. The structural complexity of ASP8062 is predicted to result in a significantly higher lipophilicity (cLogP > 3), directly affecting aqueous solubility and membrane permeability profiles.

Lipophilicity Benchmarking
Class-level inference
XLogP3-AA 0.1 vs cLogP > 3
Significantly more hydrophilic than bulky, drug-like analogues, supporting fragment-based lead discovery workflows.
In silico prediction; comparative structural analysis.
Medicinal Chemistry ADME Prediction Fragment Libraries

Core Scaffold Stability: Sulfone vs. Sulfide and Sulfoxide

The 1,1-dioxide (sulfone) group present in this compound is an oxidized form relative to thiomorpholine (sulfide) or thiomorpholine-1-oxide (sulfoxide). The sulfone group is chemically less reactive to oxidation and reduction, providing enhanced chemical stability under a wider range of synthetic conditions [1]. This is a class-level property that directly impacts procurement decisions for synthetic planning.

Sulfone Scaffold Stability
Class-level inference
S(VI) vs S(II)/S(IV)
Sulfone oxidation state provides resistance to further redox chemistry, supporting broader synthetic compatibility.
General organic chemistry principle; class-level property.
Synthetic Chemistry Oxidation State Metabolic Stability

4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione: Application Scenarios


FBDD Library Design

Given its low molecular weight (231.31 Da) and high aqueous solubility predicted by its XLogP3-AA of 0.1, this compound fits the 'rule of three' criteria for a high-quality fragment . Its combination of a hydrogen bond-accepting ketone and sulfone makes it a versatile core for probing diverse biological targets, differentiating it from more lipophilic, less soluble analogs that are less ideal for fragment screening.

CCR5 Antagonist Lead Synthesis

Preliminary pharmacological screening suggests that derivatives of this compound can act as CCR5 antagonists, a target for HIV, asthma, and autoimmune diseases . The 2-oxocyclohexyl group provides a constrained, chiral handle for further optimization, offering a distinct vector for SAR exploration compared to flexible alkyl-chain substituted thiomorpholine dioxides.

High-Fidelity Intermediate for Multi-Step Synthesis

For complex synthetic routes where byproducts from previous steps must be stringently controlled, procuring the 98% purity grade from a GMP-compliant source is crucial . The higher purity specification directly supports improved yield calculations and reduces analytical ambiguity in subsequent characterization of final compounds, a clear advantage over the more common 95% grade.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery Library Design
Low molecular weight and high aqueous solubility profile
Ligand efficiency and fragment screening reproducibility
CCR5 Antagonist Lead Synthesis
Constrained cyclohexanone handle for SAR exploration
Chiral derivatization and target-engagement context review
High-Fidelity Multi-Step Intermediate
Elevated purity grade selection for stringent byproduct control
Stoichiometric yield accuracy and analytical characterization clarity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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